4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one
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Overview
Description
4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one is a complex organic compound that features a combination of benzodiazole, phenyl, and pyrrolidinone moieties
Preparation Methods
The synthesis of 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one involves multiple steps, typically starting with the preparation of the benzodiazole and pyrrolidinone intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide, the compound can be converted into its corresponding oxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where halogenated derivatives of the compound can be synthesized using reagents like sodium iodide or potassium bromide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one include:
- 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenoxy)ethanone
- 2-(3,4-Dimethylphenoxy)propanamide
- Ethyl 2-(3,4-dimethylphenoxy)-2-methylpropanoate
These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H29N3O3 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
4-[1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C28H29N3O3/c1-19-12-13-26(20(2)14-19)34-18-23(32)17-31-25-11-7-6-10-24(25)29-28(31)21-15-27(33)30(16-21)22-8-4-3-5-9-22/h3-14,21,23,32H,15-18H2,1-2H3 |
InChI Key |
HGWDDWFCQHWWIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5)O)C |
Origin of Product |
United States |
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